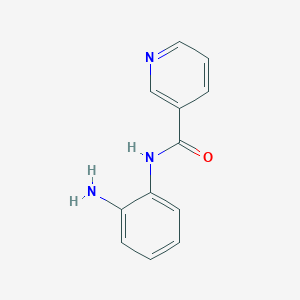
Dihexadecanoyl phosphatidate(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihexadecanoyl phosphatidate(2-) is a phosphatidate(2-) obtained by deprotonation of both phosphate OH groups of dihexadecanoylphosphatidic acid; major species at pH 7.3.
Scientific Research Applications
Nutritional and Neurological Implications
Dihexadecanoyl phosphatidate plays a crucial role in brain phosphatide synthesis, essential for the formation of brain synapses. Studies suggest that oral administration of phosphatide precursors like dihexadecanoyl phosphatidate can increase levels of phosphatides and synaptic proteins in the brain. This increase is associated with enhanced numbers of dendritic spines on hippocampal neurons, implying potential benefits in conditions involving loss of brain synapses, such as Alzheimer's disease (Wurtman, Cansev, Sakamoto, & Ulus, 2010).
Phosphoramidate ProTide Technology
The application of phosphoramidate ProTide technology to antiviral agents like carbocyclic adenosine derivatives has shown significant improvements in antiviral potency. This technology, applied to dihexadecanoyl phosphatidate compounds, results in compounds with enhanced anti-HIV and HBV activity. The modifications in the ProTide structure, particularly in the aryl, ester, and amino acid regions, have demonstrated varied impacts on antiviral activity and metabolic stability (Mcguigan et al., 2006).
Lipid Metabolism
Dihexadecanoyl phosphatidate is integral to lipid metabolism. Phosphatidate phosphatase enzymes, which catalyze the dephosphorylation of phosphatidate, yield diacylglycerol, a key component in the synthesis of phospholipids and triacylglycerol. This process influences the generation and degradation of lipid-signaling molecules related to phosphatidate, indicating the central role of dihexadecanoyl phosphatidate in lipid metabolism (Carman & Han, 2006).
Plant Lipid Metabolism and Signaling
In plants, mutations affecting phosphatidate metabolism, such as in the TRIGALACTOSYLDIACYLGLYCEROL1 (TGD1) protein, lead to alterations in chloroplast lipids and disruptions in lipid trafficking. This highlights the importance of phosphatidate, and by extension, compounds like dihexadecanoyl phosphatidate, in plant lipid homeostasis and signaling (Xu, Fan, Froehlich, Awai, & Benning, 2005).
Therapeutic and Clinical Applications
Dihexadecanoyl phosphatidate's role in lipid metabolism and cell signaling extends to therapeutic applications. Research in this area includes exploring its impact on cellular responses, particularly in the context of diseases and disorders linked to lipid metabolism and signaling disruptions (Testerink & Munnik, 2011).
properties
Product Name |
Dihexadecanoyl phosphatidate(2-) |
|---|---|
Molecular Formula |
C35H67O8P-2 |
Molecular Weight |
646.9 g/mol |
IUPAC Name |
2,3-di(hexadecanoyloxy)propyl phosphate |
InChI |
InChI=1S/C35H69O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(36)41-31-33(32-42-44(38,39)40)43-35(37)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3,(H2,38,39,40)/p-2 |
InChI Key |
PORPENFLTBBHSG-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])OC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])OC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-fluoro-N-[2-(3-pyridinyl)-3H-benzimidazol-5-yl]benzamide](/img/structure/B1227349.png)


![5-(4-morpholinyl)-1,2,3,4-tetrahydropyrimido[4',5':4,5]thieno[2,3-c]isoquinoline-8(9H)-thione](/img/structure/B1227355.png)
![N-(5-methyl-3-isoxazolyl)-2-[(2-propan-2-yl-4-quinazolinyl)thio]acetamide](/img/structure/B1227356.png)
![N-(4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide](/img/structure/B1227359.png)
![3-(2-Methoxyphenyl)-2-phenylbenzo[g]quinoxaline](/img/structure/B1227361.png)
![2-[2-(3-Ethylphenoxy)ethyl]propanedioic acid diethyl ester](/img/structure/B1227365.png)

![4-Pyridinecarboxylic acid [2-[1-(2-furanylmethyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester](/img/structure/B1227369.png)

![2-[2-[4-[2-Hydroxy-3-(2-prop-2-enylphenoxy)propyl]-1-piperazinyl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B1227373.png)

